![molecular formula C18H13N3O2S B2901240 N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034306-92-6](/img/structure/B2901240.png)
N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a chemical compound with a molecular weight of 320.31 . It is a powder at room temperature .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Anti-Tubercular Agent
This compound has been investigated for its potential as an anti-tubercular agent . Research indicates that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be further developed into new medications to treat tuberculosis, especially in cases where resistance to first-line drugs is present.
Anti-Inflammatory Action
While not directly related to the exact compound , similar heterocyclic compounds have been explored for their anti-inflammatory action . For instance, imidazo and triazolo pyrimidine derivatives have shown potent anti-inflammatory effects in preclinical models . This suggests that the benzothiazole carboxamide compound could also be evaluated for anti-inflammatory properties, potentially leading to new treatments for inflammatory diseases.
Cytotoxicity Evaluation
The cytotoxic effects of these compounds have been assessed on HEK-293 (human embryonic kidney) cells . The results indicate that the compounds are non-toxic to human cells at certain concentrations, which is crucial for the development of any therapeutic agent. This property is essential for ensuring the safety of the compound for future drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interactions of these compounds at the molecular level . Such studies are vital for drug design and development, as they can predict how a compound will interact with its target, such as a protein associated with a disease. This can help in optimizing the compound for better efficacy and reduced side effects.
Crystal Development
Single crystals of certain derivatives have been developed to study their structure and properties . Crystallography can provide detailed information about the molecular and atomic structure of a compound, which is important for understanding its chemical behavior and interactions with other molecules.
Prodrug Potential
Given the compound’s structural similarity to pyrazinamide, a well-known prodrug used in TB therapy, there is potential to explore this compound as a prodrug . Prodrugs are compounds that undergo metabolic conversion in the body to produce an active drug, which can offer advantages such as improved bioavailability or reduced toxicity.
Drug Resistance Studies
The compound’s derivatives could be studied in the context of drug resistance, particularly for tuberculosis treatment . Understanding how these compounds interact with resistant strains of Mycobacterium tuberculosis can provide insights into overcoming resistance mechanisms and developing more effective treatments.
Pharmacokinetic Profiling
Pharmacokinetic profiling could be conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound . This information is critical for drug development, as it influences dosing, efficacy, and safety profiles.
Safety and Hazards
作用機序
Target of Action
Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth ofMycobacterium tuberculosis . The molecular interactions of these compounds in docking studies reveal their potential for further development .
Biochemical Pathways
It’s worth noting that similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis, suggesting that they may affect the biochemical pathways of this bacterium .
Pharmacokinetics
Similar compounds have been evaluated for their cytotoxicity on hek-293 (human embryonic kidney) cells, indicating that they are non-toxic to human cells .
Result of Action
Similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis, suggesting that they may have a bactericidal effect .
Action Environment
It’s worth noting that similar compounds have been found to exhibit significant activity againstMycobacterium tuberculosis, suggesting that they may be effective in a variety of environments .
特性
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-18(13-4-6-15-17(8-13)24-11-21-15)20-10-12-3-5-14(19-9-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPKDHJWUPCFJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。